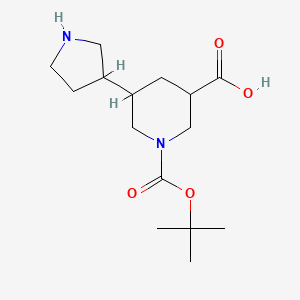![molecular formula C6H10ClF2N B14044286 (1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)
(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-6,6-difluoro-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound that features a unique structure with two fluorine atoms and a nitrogen atom within its bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the epimerization–lactamization cascade reaction of functionalized 4-aminoproline methyl esters under basic conditions. This reaction sequence includes the formation of a bridged lactam intermediate, which is then further functionalized to introduce the fluorine atoms .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the nitrogen-containing ring.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the bicyclic structure, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound’s unique structure makes it useful in developing new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of (1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and nitrogen within the bicyclic structure play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the positioning and number of nitrogen atoms.
7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This compound features an oxygen atom within the bicyclic framework, offering different chemical properties and reactivity.
Bicyclo[4.1.0]heptenes: These compounds have a different ring size and substitution pattern, leading to distinct chemical behaviors
Uniqueness
The uniqueness of (1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride lies in its specific arrangement of fluorine atoms and nitrogen within the bicyclic structure. This configuration imparts unique chemical properties, such as increased stability and specific reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H10ClF2N |
|---|---|
Peso molecular |
169.60 g/mol |
Nombre IUPAC |
(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-4-1-5(6)9-3-4;/h4-5,9H,1-3H2;1H/t4-,5+;/m0./s1 |
Clave InChI |
NTGJGSSRQVJJEJ-UYXJWNHNSA-N |
SMILES isomérico |
C1[C@H]2CC([C@@H]1NC2)(F)F.Cl |
SMILES canónico |
C1C2CC(C1NC2)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)


![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)






